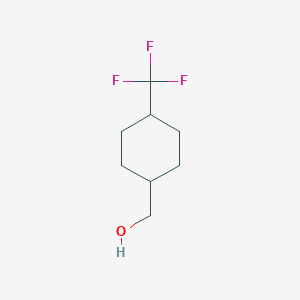

trans-(4-(Trifluoromethyl)cyclohexyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(trifluoromethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h6-7,12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUAPKHFRXRMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657936, DTXSID701268125 | |

| Record name | [4-(Trifluoromethyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(Trifluoromethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883731-58-6, 1202577-63-6 | |

| Record name | 4-(Trifluoromethyl)cyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883731-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Trifluoromethyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(Trifluoromethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(trifluoromethyl)cyclohexyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Moieties in Medicinal Chemistry

An In-Depth Technical Guide to trans-(4-(Trifluoromethyl)cyclohexyl)methanol for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF3) group, has become a pivotal strategy for optimizing the pharmacological profile of therapeutic candidates. The trifluoromethyl group offers a unique combination of high electronegativity, steric bulk, and lipophilicity, which can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] this compound emerges as a valuable building block in this context, providing a versatile scaffold for the introduction of the trifluoromethyl group into a saturated cyclic system. This guide offers a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, with a focus on its relevance to drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some properties are well-documented, others, such as the boiling and melting points, are often reported as predicted values in commercially available sources.

| Property | Value | Source(s) |

| CAS Number | 1202577-61-4 | [3][4] |

| Molecular Formula | C8H13F3O | [5] |

| Molecular Weight | 182.18 g/mol | [3][5] |

| Appearance | Colorless to almost colorless clear liquid | [6] |

| Boiling Point | 182.2 ± 35.0 °C (Predicted) | [7] |

| Density | 1.152 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 15.05 ± 0.10 (Predicted) | [7] |

| Refractive Index (n20D) | 1.42 (for cis- and trans- mixture) | [6] |

| Storage Conditions | Sealed in dry, 2-8°C | [3][5] |

Synthesis of this compound: A Conceptual Workflow

Caption: A conceptual workflow for the synthesis of this compound.

This process would likely begin with a commercially available starting material such as trans-4-(trifluoromethyl)cyclohexanecarboxylic acid. The carboxylic acid or its corresponding ester would then be subjected to reduction using a suitable reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent. The choice of reducing agent and reaction conditions would be critical to ensure the selective reduction of the carboxyl group without affecting the trifluoromethyl group. Following the reduction, standard purification techniques such as distillation or column chromatography would be employed to isolate the desired product, this compound.

Applications in Drug Discovery and Development

The incorporation of the trifluoromethyl group into drug candidates is a well-established strategy to enhance their therapeutic potential.[1] The trifluoromethyl group can improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Its lipophilicity can also enhance membrane permeability, leading to improved oral bioavailability.[2]

This compound serves as a key building block for introducing the trifluoromethylated cyclohexane moiety into a variety of molecular scaffolds. This is particularly valuable in the design of novel therapeutics where the cyclohexane ring can act as a rigid and non-aromatic spacer, influencing the overall conformation and binding of the molecule to its target. The trans-stereochemistry of the molecule provides a defined spatial arrangement of the trifluoromethyl and hydroxymethyl groups, which can be crucial for achieving specific interactions within a biological target's binding site.

Caption: The role of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. While a comprehensive toxicological profile is not available, the safety data sheets from suppliers provide some guidance. It is generally advised to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a valuable building block for medicinal chemists and drug development professionals. Its well-defined stereochemistry and the presence of the trifluoromethyl group make it an attractive component for the synthesis of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic properties. While a complete set of experimentally determined physical properties is not yet available, the existing data, combined with a conceptual understanding of its synthesis and applications, provides a solid foundation for its use in research and development.

References

-

Buy this compound 1202577-61-4, Quality Factory Supply with Low Price. (n.d.). Autech Industry Co.,Limited. Retrieved January 4, 2026, from [Link]

-

[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences. Retrieved January 4, 2026, from [Link]

-

SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPARATION OF FOSINOPRIL. (2004). Acta Poloniae Pharmaceutica. Retrieved January 4, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules. Retrieved January 4, 2026, from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1202577-61-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 1202577-61-4 [chemicalbook.com]

- 5. achmem.com [achmem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Buy this compound 1202577-61-4, Quality Factory Supply with Low Price [zjgoldpharm.com]

An In-depth Technical Guide to trans-(4-(trifluoromethyl)cyclohexyl)methanol (CAS 1202577-61-4): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Among the myriad of synthetic strategies, the incorporation of fluorine-containing motifs has emerged as a powerful tool for optimizing drug candidates. The compound trans-(4-(trifluoromethyl)cyclohexyl)methanol, identified by CAS number 1202577-61-4, represents a quintessential example of a fluorinated building block that is increasingly utilized in the synthesis of complex bioactive molecules.

This technical guide provides a comprehensive overview of the characterization, synthesis, and strategic application of this compound. As a Senior Application Scientist, the following sections are designed to not only present the core data but also to provide insights into the rationale behind its use in drug discovery programs, reflecting a synthesis of technical accuracy and field-proven experience.

Physicochemical and Structural Characterization

The unique properties of this compound stem from the synergistic combination of a rigid cyclohexyl scaffold and a metabolically robust trifluoromethyl group. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1202577-61-4 | [1][2] |

| Molecular Formula | C₈H₁₃F₃O | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point (Predicted) | 182.2 ± 35.0 °C | [3] |

| Density (Predicted) | 1.152 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 15.05 ± 0.10 | [3] |

| Storage | Sealed in dry, 2-8°C | [1] |

The Medicinal Chemist's Perspective: Why This Scaffold is Valuable

The deliberate inclusion of the trans-4-(trifluoromethyl)cyclohexyl moiety in a drug candidate is a strategic decision rooted in established medicinal chemistry principles.

The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is often referred to as a "super-methyl" group in drug design. Its strong electron-withdrawing nature and high lipophilicity impart several desirable properties to a parent molecule.[2][4] These include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[5][6] This can significantly reduce metabolic degradation of the drug, leading to a longer half-life and improved bioavailability.

-

Increased Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[4] This is a critical factor for drugs targeting the central nervous system.

-

Modulation of pKa: The inductive effect of the -CF₃ group can lower the pKa of nearby acidic or basic centers, which can be used to fine-tune the ionization state of a drug at physiological pH, thereby influencing its solubility and target engagement.

-

Improved Binding Affinity: The unique electronic and steric properties of the -CF₃ group can lead to more favorable interactions with the target protein, such as enhanced hydrogen bonding or dipole-dipole interactions, resulting in increased potency.[2][6]

The Advantage of the Cyclohexyl Scaffold

The cyclohexane ring serves as a rigid, three-dimensional scaffold that can be used as a bioisosteric replacement for a phenyl ring.[7] This substitution can offer several advantages:

-

Improved Physicochemical Properties: Replacing a flat aromatic ring with a saturated cyclohexyl ring can lead to improved solubility and reduced toxicity.[7]

-

Defined Exit Vectors: The rigid nature of the cyclohexane ring presents substituents in well-defined spatial orientations, which can be crucial for optimal binding to a target protein.

-

Exploration of fsp³-rich Chemical Space: There is a growing trend in drug discovery to move away from "flat" aromatic compounds and towards molecules with a higher fraction of sp³-hybridized carbons. This is believed to lead to compounds with improved clinical success rates.[7]

Synthesis and Characterization Protocols

The synthesis of this compound is typically achieved through the reduction of the corresponding carboxylic acid. The following protocol is a reliable method for its preparation in a laboratory setting.

Synthesis Protocol

Reaction: Reduction of trans-4-(trifluoromethyl)cyclohexanecarboxylic acid to this compound.

Materials:

-

trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid (1 equivalent)

-

Lithium aluminum hydride (LiAlH₄) (2 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% Aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of trans-4-(trifluoromethyl)cyclohexanecarboxylic acid in anhydrous THF.

-

Stir the reaction mixture at 0°C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then again with water.

-

Filter the resulting suspension and wash the solid with THF.

-

Combine the filtrate and washings, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless liquid.[1]

Characterization Data

¹H NMR (400 MHz, CDCl₃): δ 3.49-3.50 (d, J = 6.0 Hz, 2H), 1.91-2.07 (m, 4H), 1.50-1.57 (m, 1H), 1.32-1.36 (m, 2H), 0.98-1.05 (m, 2H).[1]

¹³C NMR (Predicted): Due to the lack of publicly available experimental data, a predicted ¹³C NMR spectrum is provided for illustrative purposes. Key expected signals include: a signal for the -CH₂OH carbon around 68 ppm, a quartet for the -CF₃ carbon around 127 ppm (with a large ¹JCF coupling constant), and signals for the cyclohexyl carbons between 25 and 45 ppm.

Mass Spectrometry (EI): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 182, although it may be weak. Common fragmentation patterns would include the loss of water (m/z 164) and the loss of the -CH₂OH group (m/z 151).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band around 3300 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and strong C-F stretching bands in the region of 1100-1300 cm⁻¹.

Application in the Synthesis of Bioactive Molecules: A Workflow Example

The primary utility of this compound is as a starting material for the synthesis of more complex molecules with potential therapeutic applications. A common synthetic transformation is the conversion of the primary alcohol to a leaving group (e.g., a tosylate or mesylate) or an aldehyde, which can then be used in a variety of coupling or nucleophilic addition reactions.

The following workflow illustrates a typical synthetic sequence where this compound is used to introduce the fluorinated scaffold into a larger molecule.

Caption: Synthetic workflow for the elaboration of this compound.

This generalized scheme highlights the versatility of this building block in accessing a wide range of chemical structures. The specific choice of reagents and reaction conditions in each step will depend on the desired final product and the other functional groups present in the molecule.

Conclusion

This compound is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its unique combination of a rigid, three-dimensional scaffold and a metabolically robust, lipophilic trifluoromethyl group makes it an attractive starting material for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic properties. This guide has provided a comprehensive overview of its characterization, synthesis, and strategic application, underscoring its importance in the ongoing quest for new and more effective therapeutics.

References

-

The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. Pharmaffiliates. [Link]

-

The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. InnoPharmChem. [Link]

-

Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

ACS Medicinal Chemistry Letters. Stacking with No Planarity?. [Link]

-

SpectraBase. TRANS-1-TRIFLUOROMETHYL-4-METHYL-CYCLOHEXANE. [Link]

-

ResearchGate. 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. [Link]

-

NIST WebBook. Cyclohexanemethanol, α,α,4-trimethyl-, trans-. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, D2O, experimental) (HMDB0155830). [Link]

-

AHH Chemical Co., Ltd. Buy this compound 1202577-61-4, Quality Factory Supply with Low Price. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to trans-(4-(Trifluoromethyl)cyclohexyl)methanol: Structure, Stereochemistry, and Applications

Abstract

This technical guide provides a comprehensive analysis of trans-(4-(Trifluoromethyl)cyclohexyl)methanol, a key fluorinated building block in modern organic synthesis. The document delves into the molecule's fundamental chemical structure, with a particular focus on its defining stereochemical features and conformational preferences. We will explore a representative synthetic pathway and detail the spectroscopic techniques essential for its characterization. Furthermore, this guide highlights its critical applications in pharmaceutical development and materials science, providing researchers and drug development professionals with field-proven insights into leveraging this versatile intermediate.

Molecular Identity and Physicochemical Properties

This compound is a disubstituted cyclohexane derivative featuring a trifluoromethyl group (-CF3) and a hydroxymethyl group (-CH2OH) on opposite sides of the ring.[1][2] Its unique combination of a rigid, non-aromatic scaffold and a highly electronegative trifluoromethyl moiety makes it a valuable synthon for introducing specific physicochemical properties into target molecules.

| Property | Value | Reference |

| CAS Number | 1202577-61-4 | [3][4][5] |

| Molecular Formula | C8H13F3O | [1][3][5] |

| Molecular Weight | 182.18 g/mol | [1][3][5] |

| Appearance | Colorless to light-yellow liquid | |

| Boiling Point (Predicted) | 182.2 ± 35.0 °C | [1] |

| Density (Predicted) | 1.152 ± 0.06 g/cm³ | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [3][5] |

graph Chemical_Structure { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];// Define nodes for the cyclohexane ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Define nodes for substituents CH2OH_group [label="CH₂OH", pos="1.8,0.5!"]; CF3_group [label="CF₃", pos="-1.8,-0.5!"];

// Draw edges for the ring and substituents C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C6 -- CH2OH_group [label=""]; C3 -- CF3_group [label=""]; }

Caption: 2D Chemical Structure of (4-(Trifluoromethyl)cyclohexyl)methanol.

Stereochemistry and Conformational Analysis: The Core of Functionality

The utility of this molecule is intrinsically linked to its three-dimensional structure. Understanding its stereochemistry is paramount for its effective application.

The Cyclohexane Chair Conformation

The cyclohexane ring is not planar; it predominantly adopts a strain-free "chair" conformation.[6][7] In this conformation, the hydrogen atoms (and any substituents) occupy two distinct types of positions:

-

Axial (a): Bonds are parallel to the principal C3 axis of the ring, pointing "up" or "down".

-

Equatorial (e): Bonds point out from the "equator" of the ring.

The ring is conformationally mobile and can undergo a "ring flip," which rapidly interconverts axial and equatorial positions.[7]

The Energetically Favored trans-Diequatorial Conformer

For a 1,4-disubstituted cyclohexane, two diastereomers exist: cis (substituents on the same face) and trans (substituents on opposite faces).[6][8] Our topic, the trans isomer, can exist in two primary chair conformations that are in equilibrium:

-

Diequatorial (e,e) Conformer: Both the -CF3 and -CH2OH groups occupy equatorial positions.

-

Diaxial (a,a) Conformer: Both groups occupy axial positions.

The diequatorial conformer is overwhelmingly the more stable and predominant form. [6][9] The causality behind this preference lies in the avoidance of 1,3-diaxial interactions .[8] In the diaxial conformer, the bulky -CF3 and -CH2OH groups are brought into close proximity with the axial hydrogens at the C2 and C6 (or C3 and C5) positions, respectively. This proximity results in significant steric strain (van der Waals repulsion), which destabilizes the entire conformation. By occupying the equatorial positions, the substituents are directed away from the ring's core, minimizing these unfavorable steric clashes and leading to a lower energy state.[7]

The energetic preference for the equatorial position is quantified by a substituent's "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers.[8] While the specific A-values for -CF3 and -CH2OH can vary, the cumulative effect ensures the equilibrium heavily favors the diequatorial state.

Caption: Conformational equilibrium of trans-1,4-disubstituted cyclohexane.

Synthesis and Characterization Protocol

As a building block, the reliable synthesis and unambiguous characterization of this compound are critical.

Representative Synthetic Methodology: Reduction of Carboxylic Acid

A common and direct route to this alcohol is the reduction of the corresponding carboxylic acid, trans-4-(trifluoromethyl)cyclohexanecarboxylic acid. This protocol is self-validating, as the resulting product's identity is confirmed by subsequent spectroscopic analysis.

Protocol: Lithium Aluminum Hydride (LAH) Reduction

-

Inert Atmosphere Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with a suspension of lithium aluminum hydride (LAH, ~1.5 eq.) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.

-

Substrate Addition: trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid (1.0 eq.) is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent dangerous temperature spikes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup (Fieser Method): The reaction is carefully quenched by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. Trustworthiness: This specific quenching procedure is a standard, reliable method that precipitates the aluminum salts as a granular solid, simplifying filtration.

-

Purification: The resulting slurry is stirred for 30 minutes, then filtered through a pad of Celite. The filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Spectroscopic Characterization

-

¹H NMR: The proton spectrum is key for confirming the structure. Expected signals include a multiplet for the proton at C1 (adjacent to the -CH2OH group), a characteristic signal (often a doublet or triplet) for the two protons of the -CH2OH group, a multiplet for the proton at C4 (adjacent to the -CF3 group), and complex multiplets for the remaining eight cyclohexane ring protons.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the eight carbon atoms. The carbons attached to the oxygen (-CH2OH) and the trifluoromethyl group (-CF3) will be readily identifiable, with the latter showing a characteristic quartet due to one-bond C-F coupling.

-

¹⁹F NMR: This is a definitive technique for fluorinated compounds. The spectrum should show a single, strong signal for the three equivalent fluorine atoms of the -CF3 group.[10] The chemical shift is characteristic of the trifluoromethyl group on a cyclohexane ring.

Caption: A typical workflow for the synthesis and validation of the target compound.

Applications in Research and Development

The rigid, diequatorial structure of this compound makes it an exceptionally useful building block for precisely controlling the spatial orientation of functional groups in larger molecules.

-

Medicinal Chemistry: The 1,4-disubstituted cyclohexane scaffold is a well-regarded bioisostere for a para-substituted benzene ring. It provides a three-dimensional, non-aromatic core that can improve metabolic stability, solubility, and lipophilicity (logP) of drug candidates. The electron-withdrawing trifluoromethyl group can further enhance binding affinity, block metabolic pathways, or improve pharmacokinetic properties.[11] This moiety is found in various developmental drugs and is used as an intermediate for complex active pharmaceutical ingredients (APIs).[1][2][12]

-

Materials Science: The unique properties imparted by the fluorinated cyclohexyl group are valuable in materials science.[2][13] It can be incorporated into polymers to enhance thermal stability and chemical resistance.[2] In the field of liquid crystals, the rigid core and the polarity of the substituents are used to design molecules with specific anisotropic properties for display technologies.[14][15]

Conclusion

This compound is more than a simple fluorinated alcohol; it is a sophisticated molecular tool for chemists and drug developers. Its stereochemical rigidity, dominated by the stable diequatorial chair conformation, allows for predictable, three-dimensional control in molecular design. A thorough understanding of its structure, conformational energetics, and spectroscopic signatures is essential for its successful application as a high-value intermediate in the synthesis of next-generation pharmaceuticals and advanced materials.

References

- This compound. Achmem.

- This compound(1202577-61-4) 1H NMR. ChemicalBook.

- 4.4 Substituted Cyclohexanes. Organic Chemistry I - KPU Pressbooks.

- Conformations of Disubstituted Cyclohexanes. Organic Chemistry Class Notes - Fiveable.

- Buy this compound 1202577-61-4. Autech Industry Co.,Limited.

- 4-(Trifluoromethyl)cyclohexanemethanol (cis- and trans- mixture). Chem-Impex.

- 1202577-61-4|this compound. BLD Pharm.

- Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's C. M.

- 4.4: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.

- Method for preparing trans-{4-[(alkylamino) methyl]- cyclohexyl}acetic acid ester.

- Electronic Supplementary Information (ESI). The Royal Society of Chemistry.

- Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Organic & Biomolecular Chemistry (RSC Publishing).

- The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. Acme Organics.

- [[4-(Trifluoromethyl)cyclohexyl]methyl]amine (cis- and trans- mixture). Chem-Impex.

- This compound. Sigma-Aldrich.

- Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. MDPI.

- 4-(Trans-4-propylcyclohexyl)-4'- (trifluoroMethyl)-1,1'-biph_PDLC.

Sources

- 1. Buy this compound 1202577-61-4, Quality Factory Supply with Low Price [zjgoldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. achmem.com [achmem.com]

- 4. This compound(1202577-61-4) 1H NMR [m.chemicalbook.com]

- 5. 1202577-61-4|this compound|BLD Pharm [bldpharm.com]

- 6. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. US8841478B2 - Method for preparing trans-{4-[(alkylamino) methyl]- cyclohexyl}acetic acid ester - Google Patents [patents.google.com]

- 13. chemimpex.com [chemimpex.com]

- 14. mdpi.com [mdpi.com]

- 15. canaanchem.com [canaanchem.com]

solubility of trans-(4-(Trifluoromethyl)cyclohexyl)methanol in organic solvents

An In-Depth Technical Guide to the Solubility of trans-(4-(Trifluoromethyl)cyclohexyl)methanol in Organic Solvents

Authored by: Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound, a compound of interest in medicinal chemistry due to its unique structural features. The trifluoromethyl group and the cyclohexyl moiety significantly influence its physicochemical properties, making a thorough understanding of its solubility behavior in various organic solvents essential for formulation development, process chemistry, and preclinical studies. This document outlines the fundamental principles of solubility, provides a detailed experimental protocol for its determination, and discusses the interpretation of solubility data.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[4] Among these properties, solubility is arguably one of the most significant, as it directly impacts the bioavailability of orally administered drugs.[1][3] A drug must be in a dissolved state to be absorbed across the gastrointestinal membrane.[3][4] Consequently, low aqueous solubility can lead to incomplete absorption, high inter-subject variability, and an overall lack of therapeutic effect.[3]

This compound is a fluorinated organic compound. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity to target proteins. However, this group also significantly impacts the molecule's lipophilicity and potential for intermolecular interactions, thereby influencing its solubility profile. Understanding the solubility of this compound in a range of organic solvents is crucial for:

-

Pre-formulation studies: To identify suitable solvent systems for oral, parenteral, or topical dosage forms.

-

Crystallization process development: To select appropriate anti-solvents for purification and isolation.

-

Toxicology studies: To prepare solutions for in-vitro and in-vivo testing.

-

High-throughput screening (HTS): To ensure compound viability in assay buffers.[2][5]

Theoretical Framework: Predicting Solubility Behavior

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[6][7] This rule is predicated on the principle that a solute will dissolve most readily in a solvent that has a similar polarity and forms similar intermolecular forces. The key factors governing the solubility of this compound include:

-

Polarity: The molecule possesses both polar and non-polar regions. The hydroxyl (-OH) group is polar and capable of acting as a hydrogen bond donor and acceptor. The trifluoromethyl (-CF3) group is highly electron-withdrawing, creating a dipole, but is generally considered to be lipophilic. The cyclohexyl ring is non-polar.

-

Hydrogen Bonding: The hydroxyl group is the primary site for hydrogen bonding. Solvents that are also capable of hydrogen bonding (e.g., alcohols, water) are likely to be good solvents.

-

Van der Waals Forces: The non-polar cyclohexyl ring will interact with non-polar solvents through London dispersion forces.

Based on these features, it can be hypothesized that this compound will exhibit moderate solubility in a range of solvents. It is expected to be more soluble in polar protic and aprotic solvents than in purely non-polar solvents.

Experimental Determination of Solubility

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[2] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.

Materials and Apparatus

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, tetrahydrofuran, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of each organic solvent into the respective vials.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C or 37 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the dissolved compound.

-

Data Calculation: Calculate the solubility in units of mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Dielectric Constant | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | 5.1 | Experimental Data | Calculated Data |

| Ethanol | 24.5 | 4.3 | Experimental Data | Calculated Data |

| Acetone | 20.7 | 5.1 | Experimental Data | Calculated Data |

| Ethyl Acetate | 6.0 | 4.4 | Experimental Data | Calculated Data |

| Acetonitrile | 37.5 | 5.8 | Experimental Data | Calculated Data |

| Tetrahydrofuran | 7.6 | 4.0 | Experimental Data | Calculated Data |

| Hexane | 1.9 | 0.1 | Experimental Data | Calculated Data |

The interpretation of this data should correlate the observed solubilities with the properties of the solvents. For instance, higher solubility in methanol and ethanol would be attributed to the strong hydrogen bonding interactions between the hydroxyl group of the solute and the solvents. Solubility in aprotic polar solvents like acetone and acetonitrile would be driven by dipole-dipole interactions. Conversely, low solubility in a non-polar solvent like hexane would be expected due to the unfavorable energetics of disrupting the solvent-solvent interactions to accommodate the more polar solute.

Visualizing Intermolecular Interactions

Caption: Dominant intermolecular forces in polar and non-polar solvents.

Predictive Approaches to Solubility

While experimental determination remains the gold standard, computational models can provide valuable early insights into solubility behavior, aiding in solvent selection and prioritizing experimental work.[8][9]

-

Quantitative Structure-Property Relationship (QSPR): These models correlate the chemical structure of a molecule with its physical properties.[10] By using molecular descriptors, QSPR models can predict the solubility of a compound in various solvents.

-

Machine Learning Models: With the availability of large solubility datasets, machine learning algorithms are increasingly being used to build predictive models.[8][10][11][12] These models can often achieve high accuracy and are valuable tools in modern drug discovery.[9][11]

Conclusion

A thorough understanding of the solubility of this compound is indispensable for its successful development as a potential therapeutic agent. This guide has provided a framework for approaching this critical task, encompassing the theoretical underpinnings of solubility, a detailed experimental protocol for its determination, and methods for data interpretation. By systematically evaluating the solubility of this compound in a diverse range of organic solvents, researchers can make informed decisions regarding formulation, process development, and further preclinical evaluation.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[13][14][15] Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[13]

References

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).

- The Importance of Solubility for New Drug Molecules. (2020-05-11).

- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experiment

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024-09-09).

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.

- A unified ML framework for solubility prediction across organic solvents. RSC Publishing.

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN pharmaceutics.

- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

- How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. (2025-02-11).

- Drug solubility: why testing early matters in HTS. BMG LABTECH. (2023-04-06).

- MSDS of trans-4-(trifluoromethyl)cyclohexyl methanol. Capot Chemical Co.,Ltd.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Solubility of organic compounds (video). Khan Academy.

- SAFETY D

- SAFETY DATA SHEET - Fisher Scientific. (2010-11-02).

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

- 5. bmglabtech.com [bmglabtech.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 13. capotchem.cn [capotchem.cn]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to trans-(4-(Trifluoromethyl)cyclohexyl)methanol: From Commercial Procurement to Synthetic Application

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical and biological properties.[1][2] trans-(4-(Trifluoromethyl)cyclohexyl)methanol (CAS No. 1202577-61-4) has emerged as a critical building block for introducing the trifluoromethyl-cyclohexyl motif. This saturated aliphatic ring system provides a three-dimensional structure that can improve metabolic stability and fine-tune lipophilicity, while the -CF3 group offers enhanced binding interactions and resistance to oxidative metabolism.[1][2]

This technical guide provides an in-depth overview of the commercial landscape for this versatile reagent, its core physicochemical properties, a representative synthetic protocol, and its strategic application in research and development.

Part 1: Commercial Availability and Procurement

This compound is readily available from a range of global chemical suppliers, catering to needs from discovery-scale research to process development. Purity levels are typically offered at ≥95% or ≥97%, suitable for most synthetic applications. The compound is generally supplied as a colorless liquid and requires refrigerated storage.[3][4][5]

Below is a summary of representative commercial suppliers. Researchers should note that availability and pricing are subject to change and should be verified directly with the vendors.

| Supplier | Representative Purity | Typical Quantities | Country/Region of Supplier |

| Sigma-Aldrich | 97% | Gram scale | Global |

| BLD Pharm | Not specified | Gram scale | Global[4] |

| SynQuest Laboratories, Inc. | 97% | Gram scale | United States[3] |

| Apollo Scientific Ltd | 97% | Gram scale | United Kingdom, United States[3] |

| abcr GmbH | Not specified | Gram scale | Germany[3] |

| Achmem | 95% | 5g - 50g | United States[5] |

| GLR Innovations | 95% | Milligram to gram scale | India[3] |

| Zhengzhou Jiuyi Time New Materials Co., Ltd. | 99% | Bulk (Kilogram scale) | China[3] |

Part 2: Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application in experimental design.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1202577-61-4 | [4][6] |

| Molecular Formula | C₈H₁₃F₃O | [4][6][7] |

| Molecular Weight | 182.18 g/mol | [4][7] |

| Appearance | Colorless to light-yellow liquid | [3][8] |

| Boiling Point (Predicted) | 182.2 ± 35.0 °C | [3][7] |

| Density (Predicted) | 1.152 ± 0.06 g/cm³ | [3][7] |

| Storage Conditions | Sealed in dry, 2-8°C | [4][5][8] |

Safety and Handling Information

As with all laboratory reagents, appropriate safety precautions are mandatory.

-

Hazard Statements:

-

Precautionary Statements:

Part 3: Synthesis and Application in Drug Discovery

Conceptual Synthesis Workflow

The most direct synthetic route to this compound involves the reduction of a corresponding carboxylic acid or ester derivative. The upstream precursor, trans-4-(trifluoromethyl)cyclohexanecarboxylic acid, is also commercially available and serves as the logical starting point for this transformation.[7]

The causality behind this choice is clear: the reduction of a carboxylic acid or ester to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed due to the stability of the carboxyl group.

Caption: Conceptual workflow for the synthesis of the title compound.

Representative Experimental Protocol: Reduction of Carboxylic Acid

This protocol is a representative methodology based on standard laboratory procedures. It must be adapted and optimized based on the specific scale and laboratory conditions. All work should be conducted in a fume hood with appropriate personal protective equipment.

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Causality: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The inert nitrogen atmosphere prevents quenching of the highly reactive reagent by atmospheric moisture.

-

-

Addition of Starting Material:

-

Dissolve trans-4-(trifluoromethyl)cyclohexanecarboxylic acid (1.0 equivalent) in anhydrous THF.

-

Add the acid solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Causality: The slow, cooled addition is essential to control the exothermic reaction between the acidic proton of the carboxylic acid and the hydride reagent, which produces hydrogen gas.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Causality: Heating provides the necessary activation energy to ensure the complete reduction of the intermediate carboxylate salt to the primary alcohol.

-

-

Workup and Quenching:

-

Cool the reaction mixture to 0 °C.

-

Slowly and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easily removed by filtration, simplifying the purification process. Extreme caution must be exercised during this step as it is highly exothermic and evolves hydrogen gas.

-

-

Purification:

-

Filter the resulting slurry through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound.

-

Strategic Role in Drug Design

The incorporation of the this compound moiety serves multiple purposes in drug design, primarily leveraging the unique properties of the -CF3 group.[2]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. Placing it on the cyclohexyl ring can shield adjacent positions from metabolic attack.[1]

-

Lipophilicity and Permeability: The -CF3 group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]

-

Conformational Rigidity: The cyclohexyl ring provides a non-aromatic, rigid scaffold that can orient substituents in a defined three-dimensional space, improving binding affinity to a target protein.

-

Building Block for Advanced Molecules: This compound is a key intermediate for synthesizing more complex molecules, including PROTACs (Proteolysis Targeting Chimeras) and other advanced therapeutics where precise spatial orientation and metabolic stability are paramount.[6]

Caption: Logical contribution of the building block to a final drug candidate.

Conclusion

This compound is a commercially accessible and highly valuable building block for researchers in medicinal chemistry and materials science. Its unique combination of a rigid alicyclic core and the electronically and sterically demanding trifluoromethyl group provides a powerful tool for modulating molecular properties. A clear understanding of its commercial sources, physicochemical characteristics, and synthetic handling is essential for its effective integration into research and development programs aimed at creating next-generation therapeutics and advanced materials.

References

-

Buy this compound 1202577-61-4, Quality Factory Supply with Low Price . LookChem. [Link]

-

Cyclohexanemethanol, 4-?(trifluoromethyl)?-?, trans-, min 97%, 1 gram . HDH Chemicals. [Link]

-

trans-1-Ethyl-4-trifluoromethyl-cyclohexane . Oakwood Chemical. [Link]

- Method for preparing trans-{4-[(alkylamino) methyl]- cyclohexyl}acetic acid ester.

-

(4-(Prop-1-en-2-yl)cyclohexyl)methanol . PubChem, National Center for Biotechnology Information. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

-

Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation . Organic & Biomolecular Chemistry, RSC Publishing. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. This compound manufacturers and suppliers in india [chemicalbook.com]

- 4. 1202577-61-4|this compound|BLD Pharm [bldpharm.com]

- 5. achmem.com [achmem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Buy this compound 1202577-61-4, Quality Factory Supply with Low Price [zjgoldpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Role of the Trifluoromethyl Group in Cyclohexyl Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science.[1] When incorporated into a cyclohexyl scaffold, it exerts profound and unique effects on molecular conformation, stereoelectronics, and critical physicochemical properties. This guide provides an in-depth analysis of the CF₃ group's role in cyclohexyl systems, moving from fundamental conformational principles to its strategic application in drug design. We will explore the causality behind its influence on lipophilicity, metabolic stability, and target binding, supported by experimental data, mechanistic insights, and representative protocols.

Introduction: The Unique Physicochemical Profile of the Trifluoromethyl Group

The trifluoromethyl group is far more than a simple sterically demanding substituent. Its properties arise from the cumulative effect of three highly electronegative fluorine atoms, resulting in a unique combination of characteristics:

-

Strong Inductive Effect: The CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry due to the high electronegativity of fluorine.[2] This dramatically influences the electronic landscape of the cyclohexane ring and any attached functional groups.

-

High Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[3][4] This inherent strength makes the CF₃ group exceptionally resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[5][6]

-

Modulator of Lipophilicity: While often increasing lipophilicity, the effect of the CF₃ group is nuanced.[7] It occupies a unique space as a "lipophilic electron-withdrawing group," capable of enhancing membrane permeability and bioavailability.[3][5]

-

Steric Bulk: The CF₃ group is sterically larger than a methyl group, influencing the conformational preferences of the cyclohexyl ring.

Conformational Control: The A-Value and Stereoelectronic Influence

The chair conformation is the most stable arrangement for a cyclohexane ring, and substituents can occupy either axial or equatorial positions. The energetic preference for the equatorial position is quantified by the conformational free energy, or "A-value".[8]

The A-Value of the Trifluoromethyl Group

The CF₃ group exhibits a strong preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions.[9] Experimental determination via dynamic ¹⁹F NMR spectroscopy has established the A-value for the CF₃ group.

| Substituent | A-Value (kcal/mol) | Key Characteristic |

| -H | 0 | Reference |

| -CH₃ (Methyl) | ~1.74 | Standard bulky group[8] |

| -CH(CH₃)₂ (Isopropyl) | ~2.15 | Increased steric bulk[8] |

| -CF₃ (Trifluoromethyl) | ~2.4 | Strong equatorial preference due to both size and electronic effects |

| -C(CH₃)₃ (tert-Butyl) | ~4.9 | Ancha-locking" group, almost exclusively equatorial[8] |

Data compiled from various sources, including references[8][10][11].

The significant A-value of the CF₃ group ensures that in monosubstituted cyclohexanes, the conformer with the equatorial CF₃ group is overwhelmingly favored at equilibrium. This conformational locking has profound implications for the spatial orientation of other substituents and the overall shape of the molecule.

dot graph TD{ rankdir=LR; node [shape=none, margin=0, fontcolor="#202124"]; subgraph "Conformational Equilibrium of Trifluoromethylcyclohexane" Axial [label=<

Axial Conformer

Higher Energy (Disfavored)

1,3-Diaxial Strain

Axial Conformer

Higher Energy (Disfavored)

1,3-Diaxial Strain

>]; Equatorial [label=<

Equatorial Conformer

Lower Energy (Favored)

ΔG° ≈ -2.4 kcal/mol

Equatorial Conformer

Lower Energy (Favored)

ΔG° ≈ -2.4 kcal/mol

>]; end

} caption { label="Fig 1: Conformational equilibrium of trifluoromethylcyclohexane." font-size="12" font-color="#5F6368" } enddot

Impact on Physicochemical Properties in Drug Design

The strategic placement of a CF₃ group on a cyclohexyl ring is a powerful tool for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[12]

Enhancing Metabolic Stability

One of the primary reasons for incorporating a CF₃ group is to block metabolic hotspots.[12] Oxidative metabolism, often at activated C-H bonds, is a common pathway for drug clearance. Replacing a hydrogen atom or a metabolically labile methyl group with a CF₃ group effectively shields that position from enzymatic attack.[6] This can significantly increase a drug's half-life, improve its oral bioavailability, and lead to a more predictable pharmacokinetic profile.[5]

Modulating Lipophilicity (logP)

Lipophilicity is a critical parameter that governs a drug's ability to cross cell membranes. The CF₃ group generally increases lipophilicity, as quantified by its positive Hansch π value of +0.88.[3][4] This enhancement can improve absorption and distribution, including permeability across the blood-brain barrier.[3] However, unlike purely hydrocarbon groups, the CF₃ group's effect is complex due to its intense polarity. This allows medicinal chemists to increase lipophilicity while maintaining or even enhancing interactions with polar residues in a protein binding pocket.

Altering Acidity/Basicity (pKa)

The powerful inductive electron-withdrawing effect of the CF₃ group can significantly influence the pKa of nearby acidic or basic functional groups.[2] For example, placing a CF₃ group on a cyclohexane ring bearing a carboxylic acid or an amine will make the former more acidic (lower pKa) and the latter less basic (lower pKa of the conjugate acid). This modulation is crucial for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, receptor binding, and off-target effects.

Synthetic Strategies and Methodologies

The synthesis of trifluoromethylated cyclohexanes can be achieved through various methods, broadly categorized into direct trifluoromethylation of a pre-formed ring or the cyclization of a CF₃-containing precursor.

Key Synthetic Approaches

-

Nucleophilic Trifluoromethylation: This common method involves the addition of a "CF₃⁻" equivalent, such as (trifluoromethyl)trimethylsilane (TMS-CF₃, Ruppert-Prakash reagent), to a cyclohexanone precursor.[13]

-

Radical Trifluoromethylation: Reagents like the Togni or Umemoto reagents can be used to add a CF₃ radical to cyclohexenes or other unsaturated precursors.

-

Hydrogenation of Aromatic Precursors: The hydrogenation of trifluoromethyl-substituted aromatic rings can yield trifluoromethylated cyclohexanes, although controlling the resulting stereochemistry can be challenging.[14]

Example Protocol: Nucleophilic Trifluoromethylation of Cyclohexanone

This protocol describes the synthesis of 1-(trifluoromethyl)cyclohexan-1-ol, a common building block, using the Ruppert-Prakash reagent.

Objective: To synthesize 1-(trifluoromethyl)cyclohexan-1-ol from cyclohexanone.

Materials:

-

Cyclohexanone

-

(Trifluoromethyl)trimethylsilane (TMS-CF₃)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

3N Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A dry, nitrogen-flushed round-bottomed flask equipped with a magnetic stir bar is charged with cyclohexanone (1.0 eq) and dissolved in anhydrous THF. The solution is cooled to 0 °C in an ice bath.

-

Addition of Reagents: (Trifluoromethyl)trimethylsilane (1.2 eq) is added to the stirred solution. Subsequently, a catalytic amount of TBAF solution (0.1 eq) is added dropwise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or GC-MS to confirm the formation of the intermediate silyl ether.[13]

-

Hydrolysis (Desilylation): Upon completion, the reaction is quenched by the slow addition of 3N HCl. The mixture is stirred vigorously for 8 hours at room temperature to hydrolyze the trimethylsilyl ether intermediate.[13]

-

Workup and Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography or distillation to yield the pure 1-(trifluoromethyl)cyclohexan-1-ol.

Case Studies in Drug Discovery

The trifluoromethyl-cyclohexyl motif is present in several approved drugs and clinical candidates, where it plays a critical role in defining the pharmacological profile.

-

Selinexor (Anticancer): This drug features a 3,5-bis(trifluoromethyl)phenyl moiety. While not a cyclohexyl system, the principles are directly transferable. The two CF₃ groups are crucial for binding affinity and metabolic stability, contributing to the drug's efficacy as a selective inhibitor of nuclear export.[15]

-

Apalutamide (Anticancer): Used to treat prostate cancer, apalutamide's structure contains a trifluoromethylphenyl group. The CF₃ group enhances binding to the androgen receptor and improves the drug's pharmacokinetic properties.[15]

-

Tipranavir (Antiretroviral): This HIV protease inhibitor contains a trifluoromethyl-2-pyridyl moiety that contributes to multiple binding interactions within the enzyme's active site.[15]

In these examples, the CF₃ group is not a passive substituent but an active component of the pharmacophore, enhancing potency and conferring drug-like properties.

Conclusion and Future Outlook

The incorporation of a trifluoromethyl group into a cyclohexyl system is a robust and validated strategy in modern chemical and pharmaceutical design. It provides chemists with a powerful lever to control molecular conformation, block metabolic degradation, and modulate key physicochemical properties like lipophilicity and pKa. The predictable equatorial preference of the CF₃ group allows for rational design of rigid scaffolds, while its profound electronic influence enhances molecular interactions and reactivity. As synthetic methodologies for fluorination continue to advance, the strategic use of the trifluoromethyl-cyclohexyl motif is set to expand, leading to the development of more potent, selective, and safer therapeutics and advanced materials.

References

- Vertex AI Search. (n.d.). The Role of Trifluoromethyl Groups in Modern Drug Design.

-

Fall, Y., & Taha, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 4, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. Retrieved January 4, 2026, from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 4, 2026, from [Link]

-

Lin, G., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10836-10842. Retrieved January 4, 2026, from [Link]

-

Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry, 30(4), 577-582. Retrieved January 4, 2026, from [Link]

-

Semantic Scholar. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Retrieved January 4, 2026, from [Link]

-

O'Hagan, D., et al. (2014). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Chemical Communications, 50(81), 12062-12064. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2021). Janus faced fluorocyclohexanes for supramolecular assembly: Synthesis and solid state structures of equatorial mono-, di- and tri alkylated cyclohexanes and with tri-axial C-F bonds to impart polarity. Retrieved January 4, 2026, from [Link]

-

Prakash, G. K. S., et al. (2003). 1-trifluoromethyl-1-cyclohexanol. Organic Syntheses, 80, 139. Retrieved January 4, 2026, from [Link]

-

Prakash, G. K. S., et al. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 41(4), 485-496. Retrieved January 4, 2026, from [Link]

-

Davies, H. M. L., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. Retrieved January 4, 2026, from [Link]

-

Krämer, K. (2020). Ultra-fluorinated cyclohexane shows off two faces. Chemistry World. Retrieved January 4, 2026, from [Link]

-

O'Neill, J. (2020). Trifluoromethyl groups tug on cyclohexane. Internet Archive. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2012). The role of the trifluoromethyl group in reactivity and selectivity in polar cycloaddition reactions. A DFT study. Retrieved January 4, 2026, from [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 4, 2026, from [Link]

-

Ghaffari, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(11), 1361. Retrieved January 4, 2026, from [Link]

-

Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved January 4, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 10. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. [PDF] Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Ultra-fluorinated cyclohexane shows off two faces | Research | Chemistry World [chemistryworld.com]

- 15. mdpi.com [mdpi.com]

An In-depth Spectroscopic Analysis of trans-(4-(Trifluoromethyl)cyclohexyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic identifiers for trans-(4-(Trifluoromethyl)cyclohexyl)methanol (CAS: 1202577-61-4; Formula: C₈H₁₃F₃O; MW: 182.18 g/mol ). As experimental spectra for this specific molecule are not consistently available in the public domain, this document serves as an expert-level predictive guide. Leveraging foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we will deconstruct the molecule's structure to forecast its spectral signatures. This approach provides researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this and structurally similar fluorinated aliphatic alcohols, which are valuable building blocks in medicinal chemistry and materials science.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound presents several key features that dictate its spectroscopic fingerprint:

-

A 1,4-disubstituted trans-cyclohexane ring: This configuration locks the substituents into a preferred diequatorial orientation to minimize steric strain. This stereochemistry is critical for interpreting NMR spectra, as it governs the spatial relationships and, therefore, the coupling constants between protons on the ring.

-

A Trifluoromethyl (-CF₃) Group: This potent electron-withdrawing group significantly influences the electronic environment of nearby atoms. In ¹³C NMR, it produces a characteristic quartet signal due to spin-spin coupling with the three fluorine atoms. In IR spectroscopy, the C-F bonds give rise to strong, distinctive absorption bands.

-

A Primary Alcohol (-CH₂OH): This functional group is readily identifiable by a broad O-H stretching band in the IR spectrum and distinct signals in both ¹H and ¹³C NMR. It also provides a reactive site for fragmentation in mass spectrometry.

The following sections will detail the predicted spectroscopic data based on this structural analysis.

Predicted ¹H NMR Spectroscopy

High-resolution ¹H NMR is paramount for confirming the structure and, crucially, the trans stereochemistry of the molecule. The diequatorial arrangement of the bulky -CF₃ and -CH₂OH groups leads to predictable chemical shifts and coupling patterns for the cyclohexane ring protons.

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale for Prediction |

| ~ 3.45 | Doublet (d) | 2H | H-8 (-CH₂ OH) | Protons on the carbon attached to the electronegative oxygen are deshielded. Coupled to the adjacent H-1 proton. |

| ~ 2.10 | Multiplet (m) | 1H | H-4 | Methine proton adjacent to the electron-withdrawing -CF₃ group, leading to significant deshielding. Complex splitting from adjacent axial and equatorial protons. |

| ~ 1.85 | Multiplet (m) | 4H | H-2e, H-6e, H-3e, H-5e (equatorial) | Equatorial protons typically resonate downfield compared to their axial counterparts. |

| ~ 1.50 | Multiplet (m) | 1H | H-1 | Methine proton adjacent to the -CH₂OH group. |

| ~ 1.25 | Broad Singlet (br s) | 1H | H-9 (-OH ) | Chemical shift is variable and depends on concentration and solvent. Proton exchange often leads to a broad signal. |

| ~ 1.05 | Multiplet (m) | 4H | H-2a, H-6a, H-3a, H-5a (axial) | Axial protons are more shielded and appear upfield. They exhibit larger trans-diaxial coupling constants. |

Causality Behind Predictions: The trans configuration forces a chair conformation where both the -CH₂OH and -CF₃ groups occupy equatorial positions. This arrangement dictates that the methine protons at C-1 and C-4 will have both axial-axial and axial-equatorial couplings to their neighbors, resulting in complex multiplets. The distinction between axial and equatorial protons is a hallmark of cyclohexane ring systems and their differing chemical shifts and coupling constants are foundational to stereochemical assignment[1].

Predicted ¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. The most diagnostic signal is anticipated from the trifluoromethyl carbon, which will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F).

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupled) | Carbon Assignment | Rationale for Prediction |

| ~ 127.5 | Quartet (q) | C-7 (-C F₃) | The carbon is directly bonded to three fluorine atoms. The signal is split into a quartet with a large coupling constant (¹JC-F ≈ 270-280 Hz). |

| ~ 68.0 | Singlet (s) | C-8 (-C H₂OH) | The carbon atom of the primary alcohol is deshielded by the attached oxygen. |

| ~ 43.0 | Singlet (s) | C-1 | Methine carbon adjacent to the -CH₂OH group. |

| ~ 39.0 | Quartet (q) | C-4 | Methine carbon bonded to the -CF₃ group. Exhibits a smaller C-F coupling (²JC-F ≈ 25-35 Hz). |

| ~ 29.0 | Singlet (s) | C-2, C-6 | Cyclohexane ring carbons. |

| ~ 25.0 | Singlet (s) | C-3, C-5 | Cyclohexane ring carbons. |

Expertise Insight: The observation of the C-4 methine carbon as a quartet is a key confirmation of its proximity to the -CF₃ group. The magnitude of the JC-F coupling constants provides unambiguous evidence for the connectivity of the fluorinated moiety[2].

Predicted Infrared (IR) Spectroscopy